molecular formula C8H12O3 B2411537 Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622218-77-2

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2411537
CAS No.: 1622218-77-2
M. Wt: 156.181
InChI Key: BFZADIYBHRMTFZ-KVSKUHBBSA-N
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Description

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is a cyclic ester compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . This compound is known for its unique bicyclic structure, which includes a three-membered oxirane ring fused to a five-membered ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of suitable precursors. One common method involves the reaction of propanedioic acid, 1-ethyl 3-(2-propen-1-yl) ester under specific conditions to form the desired bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various functionalized derivatives .

Mechanism of Action

The mechanism of action of Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and properties compared to other similar compounds. Its versatility in various chemical reactions and applications in scientific research further highlights its uniqueness .

Properties

IUPAC Name

ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)5-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZADIYBHRMTFZ-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@@H]2[C@H](C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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